molecular formula C19H17N3O3 B10989984 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10989984
M. Wt: 335.4 g/mol
InChI Key: JLGAHUPIJLJRPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzofuran moiety, a pyrazole ring, and a methoxyphenyl group, contributing to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often formed by the condensation of hydrazine with a 1,3-diketone or β-keto ester.

    Coupling Reactions: The benzofuran and pyrazole intermediates are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like triethylamine.

    Amidation: The final step involves the amidation of the coupled product with 4-methoxyaniline to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran moiety can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide may be investigated for its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structure allows for modifications that could enhance its biological activity and selectivity.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    5-(2,3-dihydro-1-benzofuran-5-yl)-N-phenyl-1H-pyrazole-3-carboxamide: Lacks the methoxy group on the phenyl ring.

    5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide: Contains a chlorine atom instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs. This functional group can affect the compound’s solubility, binding affinity, and overall pharmacokinetic properties.

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17N3O3/c1-24-15-5-3-14(4-6-15)20-19(23)17-11-16(21-22-17)12-2-7-18-13(10-12)8-9-25-18/h2-7,10-11H,8-9H2,1H3,(H,20,23)(H,21,22)

InChI Key

JLGAHUPIJLJRPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.